Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[310]hexane-3-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexene derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the bicyclic structure. This can be achieved through various methods, including intramolecular cyclization reactions.
Functional Group Introduction: The hydroxyl and carboxylate ester groups are introduced through specific reactions such as hydroxylation and esterification.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate ester can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reactions: Conditions for substitution reactions often involve the use of nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, resulting in physiological effects such as inhibition of inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol: A similar compound with a hydroxyl group but lacking the carboxylate ester.
Methyl(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate: A compound with a similar bicyclic structure but containing an azabicyclo group.
Uniqueness
Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[310]hexane-3-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl (1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-4-2-5(4)7(6)9/h4-7,9H,2-3H2,1H3/t4-,5-,6-,7-/m1/s1 |
InChI Key |
RRBGFILEUOVWGJ-DBRKOABJSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2C[C@H]2[C@H]1O |
Canonical SMILES |
COC(=O)C1CC2CC2C1O |
Origin of Product |
United States |
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